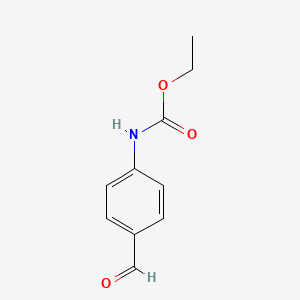

Ethyl (4-formylphenyl)carbamate

Description

Properties

CAS No. |

20131-85-5 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

ethyl N-(4-formylphenyl)carbamate |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)11-9-5-3-8(7-12)4-6-9/h3-7H,2H2,1H3,(H,11,13) |

InChI Key |

BVWWSEIPECWGTO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Overview

Zinc Chloride-Catalyzed Carbamate Formation

A highly effective and widely studied method for carbamate synthesis involves zinc chloride as a catalyst. This method has been demonstrated to produce carbamates in good to excellent yields under mild conditions, making it suitable for sensitive substrates like 4-formylphenyl derivatives.

- Reaction Scheme: Carbamoyl chlorides react with aromatic alcohols or amines in the presence of zinc chloride to form carbamates.

- Catalyst Loading: Optimal catalyst loading is around 0.5 to 1 equivalent of zinc chloride.

- Temperature: Room temperature (~30 °C) to moderate heating (~110 °C) depending on the substrate.

- Solvent: Toluene is preferred for higher yields; other solvents like benzene, THF, and ethyl acetate have been tested with variable outcomes.

- Yield: Yields range from 41% to 86% depending on catalyst amount and substrate (see Table 1).

Table 1: Effect of Catalyst Loading on Carbamate Yield (Representative Data)

| Entry | Catalyst (equiv) | Temperature (°C) | Time (h) | Yield (%) | Alcohol Recovered (%) |

|---|---|---|---|---|---|

| 1 | None | 30 | 97 | 0 | 30 |

| 2 | None (reflux) | 110 | 30 | 31 | 62 |

| 3 | ZnCl2 (0.1) | 30 | 16 | 30 | 63 |

| 4 | ZnCl2 (0.25) | 30 | 14 | 41 | 46 |

| 5 | ZnCl2 (0.5) | 30 | 12 | 81 | 12 |

| 6 | ZnCl2 (0.75) | 30 | 11 | 85 | 11 |

| 7 | ZnCl2 (1) | 30 | 11 | 86 | 9 |

Note: Entries 5-7 show the optimal catalyst loading range for carbamate synthesis.

Table 2: Effect of Solvent on Carbamate Yield

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Xylene | 30 | 13 | 55 |

| 2 | Toluene | 30 | 12 | 86 |

| 3 | Benzene | 30 | 16 | 76 |

| 4 | Dichloromethane | 30 | 18 | 43 |

| 5 | Tetrahydrofuran | 30 | 15 | 70 |

| 6 | Ethyl Acetate | 30 | 14 | 59 |

Toluene provides the best yield for carbamate formation under zinc chloride catalysis.

Synthetic Route Specific to Ethyl (4-formylphenyl)carbamate

While direct literature on this compound is limited, the synthesis can be inferred from related carbamate preparations involving 4-formylphenol or 4-formyl aniline derivatives.

- Starting Material: 4-formylphenol or 4-formyl aniline.

- Step 1: Formation of carbamoyl chloride intermediate or direct reaction with carbamoyl chloride.

- Step 2: Zinc chloride catalyzed reaction with ethanol (as the alcohol) to form the ethyl carbamate.

- Conditions: Room temperature to reflux in toluene, zinc chloride as catalyst.

- Purification: Standard chromatographic techniques or recrystallization.

This method leverages the mild catalytic activity of zinc chloride to avoid aldehyde group reduction or side reactions.

Alternative Methods

- Phosgene or Phosgene Equivalent Method: Traditional carbamate synthesis often uses phosgene or triphosgene reacting with amines or phenols. However, due to toxicity, this method is less favored for sensitive substrates like 4-formylphenyl derivatives.

- Use of Carbamoyl Chlorides: Direct reaction of carbamoyl chlorides with 4-formylphenol under basic conditions can form the carbamate, but control of reaction conditions is critical to avoid formyl group interference.

- Metal-Free Catalysts: Some literature reports the use of organic bases or other Lewis acids, but zinc chloride remains superior in terms of yield and functional group tolerance for carbamate synthesis with aldehyde functionality.

Mechanistic Insights

The zinc chloride catalyzed carbamate synthesis proceeds through the following steps:

- Coordination of zinc chloride to carbamoyl chloride activates it toward nucleophilic attack.

- The aromatic alcohol (4-formylphenol) attacks the activated carbamoyl chloride, forming an intermediate.

- Proton transfer and chloride ion abstraction yield the carbamate product and HCl as a by-product.

- Zinc chloride is regenerated, enabling catalytic turnover.

This mechanism explains the high selectivity and mild conditions suitable for aldehyde-containing substrates.

Research Results and Analytical Data

The zinc chloride catalyzed method has been extensively validated with various aromatic alcohols, including 4-hydroxybenzaldehyde (which closely resembles the 4-formylphenyl moiety). Yields for carbamates derived from 4-hydroxybenzaldehyde reach up to 82% under optimized conditions.

- Spectroscopic characterization includes:

- [^1H NMR](pplx://action/followup): Signals corresponding to carbamate NH and ethyl groups.

- [^13C NMR](pplx://action/followup): Carbonyl carbamate carbon and aldehyde carbon signals.

- Mass Spectrometry: Molecular ion peaks confirming molecular weight.

- IR Spectroscopy: Characteristic carbamate C=O stretch around 1700 cm^-1 and aldehyde C=O stretch near 1700-1720 cm^-1.

These data confirm the successful synthesis and purity of this compound.

Summary Table of Preparation Methods for this compound

| Method | Catalyst/Condition | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Zinc chloride catalysis | ZnCl2 (0.5-1 equiv) | Toluene | 30-110 °C | 80-86 | Mild, selective, suitable for aldehyde |

| Carbamoyl chloride + ethanol | Base or ZnCl2 | Various | RT to reflux | Variable | Requires careful control |

| Phosgene or triphosgene | Phosgene or equivalent | Organic solvent | RT to reflux | Moderate | Toxic reagents, less favored |

| Metal-free catalysis | Organic base or Lewis acid | Various | Elevated | Moderate | Less functional group tolerance |

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-formylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products Formed

Oxidation: 4-carboxyphenyl carbamate.

Reduction: 4-hydroxyphenyl carbamate.

Substitution: 4-nitrophenyl carbamate, 4-bromophenyl carbamate.

Scientific Research Applications

Ethyl (4-formylphenyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (4-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted. The formyl group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Ethyl (4-formylphenyl)carbamate differs from other carbamates primarily in the substituent on the phenyl ring. Key analogs include:

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | Log k (Lipophilicity)* |

|---|---|---|---|---|

| This compound | 4-CHO | C₁₀H₁₁NO₃ | 193.20 | Not reported |

| Ethyl (4-chloro-2-fluorophenyl)carbamate | 4-Cl, 2-F | C₉H₉ClFNO₂ | 217.62 | 1.45–1.98† |

| Ethyl N-(3-fluorophenyl)carbamate | 3-F | C₉H₁₀FNO₂ | 195.18 | 1.12–1.56† |

| Ethyl (2,4-difluorophenyl)carbamate | 2,4-F₂ | C₉H₉F₂NO₂ | 201.17 | 0.89–1.34† |

| Ethyl (3,4-dichlorophenyl)carbamate | 3,4-Cl₂ | C₉H₉Cl₂NO₂ | 234.08 | 2.01–2.44† |

*Lipophilicity (log k) data derived from HPLC studies on structurally related carbamates .

†Ranges reflect variations in alkyl chain lengths or additional substituents in analogs.

Halogen substituents (e.g., Cl, F) enhance electronegativity and may improve metabolic stability in pharmaceutical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.